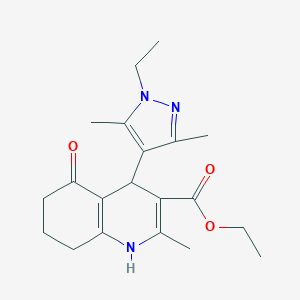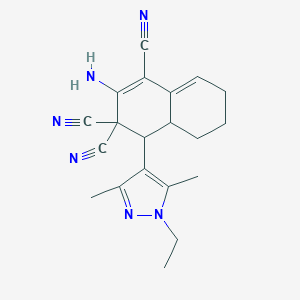
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide, also known as BPCA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide is not fully understood, but it is believed to act on various molecular targets in cells. In neuroscience, N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been shown to activate the sirtuin 1 (SIRT1) pathway, which is involved in regulating cellular metabolism and stress response. In cancer research, N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in regulating cell division and proliferation.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are involved in the development of neurodegenerative diseases. In cancer research, N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In drug discovery, N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been used as a scaffold for the development of new drugs with improved pharmacokinetic and pharmacodynamic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility as a scaffold for drug development. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in other scientific fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide in vivo, as well as its potential for clinical use.
Métodos De Síntesis
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide is synthesized through a multi-step process that involves various chemical reactions. The starting material for the synthesis is adamantanecarboxylic acid, which is converted into an acid chloride by reacting it with thionyl chloride. The resulting product is then reacted with benzylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with 4-bromo-1H-pyrazole to form N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been shown to have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been shown to inhibit the growth of cancer cells and could potentially be used as a chemotherapeutic agent. In drug discovery, N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been used as a scaffold for the development of new drugs.
Propiedades
Fórmula molecular |
C21H25N3O |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(1-benzylpyrazol-4-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H25N3O/c25-20(21-9-16-6-17(10-21)8-18(7-16)11-21)23-19-12-22-24(14-19)13-15-4-2-1-3-5-15/h1-5,12,14,16-18H,6-11,13H2,(H,23,25) |
Clave InChI |
BWRHXTQTOCUWCX-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)

![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)

![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)

![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)